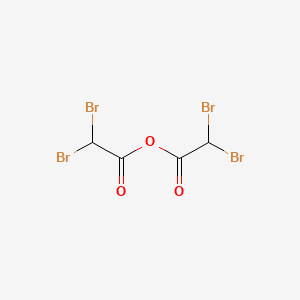

Dibromoacetic anhydride

CAS No.: 105822-47-7

Cat. No.: VC19192058

Molecular Formula: C4H2Br4O3

Molecular Weight: 417.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 105822-47-7 |

|---|---|

| Molecular Formula | C4H2Br4O3 |

| Molecular Weight | 417.67 g/mol |

| IUPAC Name | (2,2-dibromoacetyl) 2,2-dibromoacetate |

| Standard InChI | InChI=1S/C4H2Br4O3/c5-1(6)3(9)11-4(10)2(7)8/h1-2H |

| Standard InChI Key | VGCSPGQZLMQTHC-UHFFFAOYSA-N |

| Canonical SMILES | C(C(=O)OC(=O)C(Br)Br)(Br)Br |

Introduction

Chemical Identity and Structural Characteristics

Dibromoacetic anhydride, systematically named 2,2-dibromoacetic anhydride, is the anhydride derivative of dibromoacetic acid (C₂H₂Br₂O₂). Its molecular formula is (C₂HBr₂O)₂O, with a molecular weight of 217.84 g/mol based on stoichiometric calculations . Structurally, it comprises two dibromoacetyl groups linked via an oxygen atom, forming a symmetric anhydride.

Comparative Analysis with Related Anhydrides

Dibromoacetic anhydride belongs to the haloacetic anhydride family, distinguished by bromine substituents. Unlike dibromomaleic anhydride (C₄Br₂O₃, CAS 1122-12-9) , which features a furandione backbone, dibromoacetic anhydride retains a linear acetic acid-derived structure. This distinction influences reactivity: dibromoacetic anhydride undergoes nucleophilic acyl substitution more readily than its cyclic counterparts .

Synthesis and Industrial Preparation

The synthesis of dibromoacetic anhydride is detailed in patent literature, emphasizing single-step protocols optimized for industrial scalability.

Patent-Derived Synthesis Methodology

A 2012 Chinese patent (CN102675080B) outlines a high-yield route using dibromoacetic acid as the precursor :

| Parameter | Value |

|---|---|

| Reactants | Dibromoacetic acid, H₂SO₄, P₂O₅ |

| Catalyst | Vanadium pentoxide (V₂O₅) |

| Temperature | 150°C |

| Reaction Time | 1 hour |

| Yield | 65.2% |

| Purity (GC) | 97.3% |

This method involves heating dibromoacetic acid with concentrated sulfuric acid and phosphorus pentoxide under controlled conditions. Vanadium pentoxide acts as a catalyst, enhancing reaction efficiency. Post-synthesis, vacuum distillation isolates the anhydride from byproducts .

Byproduct Formation and Mitigation

The principal byproduct is tribromoacetic anhydride, arising from over-bromination. Patent data indicate that maintaining a molar ratio of dibromoacetic acid to catalyst (V₂O₅) at 6000:1 minimizes undesired bromination .

Physicochemical Properties

Empirical data on dibromoacetic anhydride’s physical properties remain sparse, but inferences can be drawn from analogous compounds and computational models.

Thermodynamic and Spectral Properties

-

Boiling Point: Estimated at 252°C (extrapolated from dibromomaleic anhydride) .

-

Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO); hydrolyzes rapidly in water .

Stability and Reactivity

Dibromoacetic anhydride exhibits marginal thermal stability, decomposing above 200°C to yield brominated ketones and CO₂ . Its reactivity profile aligns with typical acid anhydrides:

-

Hydrolysis: Forms dibromoacetic acid in aqueous media:

-

Alcoholysis: Reacts with alcohols to produce esters under basic conditions.

Applications in Organic Synthesis

Dibromoacetic anhydride’s utility lies in its role as an acylating agent and precursor for complex brominated molecules.

Pharmaceutical Intermediates

The compound facilitates the synthesis of brominated heterocycles, which are pivotal in antiviral and anticancer drug development. For example, it participates in Friedel-Crafts acylations to form bromoaryl ketones .

Polymer Chemistry

Bromine’s radical-scavenging properties make dibromoacetic anhydride a candidate for flame-retardant polymer additives. Patent records highlight its incorporation into epoxy resins, enhancing thermal stability .

Toxicological and Environmental Considerations

While direct toxicological data on dibromoacetic anhydride are lacking, its hydrolysis product—dibromoacetic acid—has been extensively studied.

Carcinogenicity and Health Impacts

Dibromoacetic acid is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC) . Rodent studies associate chronic exposure with:

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume